

# Technical Guide: 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Bromo-1-methyl-1H-benzimidazole

**Cat. No.:** B580360

[Get Quote](#)

CAS Number: 1240593-33-2

Synonyms: 7-bromo-3-methyl-1H-benzimidazol-2-one, 4-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

## Introduction

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, a halogenated derivative of the benzimidazolone scaffold. The benzimidazole core is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. Benzimidazolone derivatives, in particular, have garnered significant attention for their diverse biological activities, including roles as antipsychotics, antihistamines, and kinase inhibitors.<sup>[1]</sup> <sup>[2]</sup> This document details the physicochemical properties, plausible synthetic routes, and potential biological significance of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, targeting researchers and professionals in drug discovery and development. While the specific compound name "**4-Bromo-1-methyl-1H-benzo[d]imidazole**" was initially queried, "4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one" (CAS 1240593-33-2) is the most chemically accurate and referenced nomenclature for this structure.<sup>[3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is presented in the table below. These computed properties provide essential information for its handling, formulation, and potential as a drug candidate.

| Property                       | Value                                            | Reference           |
|--------------------------------|--------------------------------------------------|---------------------|
| CAS Number                     | 1240593-33-2                                     | <a href="#">[3]</a> |
| Molecular Formula              | C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> O | <a href="#">[3]</a> |
| Molecular Weight               | 227.06 g/mol                                     | <a href="#">[3]</a> |
| IUPAC Name                     | 7-bromo-3-methyl-1H-benzimidazol-2-one           | <a href="#">[3]</a> |
| XLogP3                         | 1.4                                              | <a href="#">[3]</a> |
| Hydrogen Bond Donor Count      | 1                                                | <a href="#">[3]</a> |
| Hydrogen Bond Acceptor Count   | 1                                                | <a href="#">[3]</a> |
| Rotatable Bond Count           | 0                                                | <a href="#">[3]</a> |
| Exact Mass                     | 225.97418 Da                                     | <a href="#">[3]</a> |
| Topological Polar Surface Area | 41.1 Å <sup>2</sup>                              | <a href="#">[3]</a> |
| Heavy Atom Count               | 12                                               | <a href="#">[3]</a> |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is not readily available in the surveyed literature, a plausible synthetic pathway can be devised based on established methods for benzimidazolone synthesis. A common and effective method involves the cyclization of a substituted o-phenylenediamine with a carbonyl source.

## Proposed Synthetic Pathway

A logical approach to synthesize 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one would start from a brominated and methylated o-phenylenediamine, followed by cyclization.

## General Synthetic Workflow for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target compound.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for benzimidazolone synthesis.[\[2\]](#)

Objective: To synthesize 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Materials:

- 3-Bromo-N1-methylbenzene-1,2-diamine

- 1,1'-Carbonyldiimidazole (CDI)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in anhydrous THF.
- Addition of Carbonyl Source: To the stirred solution at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes.
- Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

## Potential Biological Activity and Signaling Pathways

The benzimidazolone scaffold is a core component of many biologically active molecules.<sup>[2]</sup>

While specific biological data for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is limited, its structural features suggest potential for various pharmacological activities. The presence of a bromine atom can enhance lipophilicity and may influence binding affinity to biological targets.

Benzimidazole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.<sup>[4]</sup> For instance, certain benzimidazolone derivatives act as inhibitors of kinases such as Akt, which is a key node in the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and metabolism.

## Hypothetical Signaling Pathway Inhibition by a Benzimidazolone Derivative

[Click to download full resolution via product page](#)

Hypothetical inhibition of the Akt signaling pathway.

## Safety Information

Based on available safety data, 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is a halogenated benzimidazolone derivative with potential for further investigation in medicinal chemistry and drug development. This guide provides a summary of its known properties and outlines a plausible synthetic approach. The broader pharmacological activities of the benzimidazolone class suggest that this compound could be a valuable building block or lead structure for the development of novel therapeutics, particularly in areas such as oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. rsglobal.pl [rsglobal.pl]

- 3. 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7BrN2O | CID 58065723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580360#4-bromo-1-methyl-1h-benzo-d-imidazole-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)